

Application Notes and Protocols for PF-04628935 in Experimental Settings

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Compound of Interest

Compound Name: PF-04628935

Cat. No.: B15572597

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Introduction

PF-04628935 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in the terminal step of triglyceride synthesis. DGAT-1 plays a crucial role in the absorption of dietary fats and the storage of triglycerides. Inhibition of this enzyme is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. These application notes provide detailed protocols for the preparation of **PF-04628935** solutions in Dimethyl Sulfoxide (DMSO) and its application in cell-based assays to study lipid metabolism.

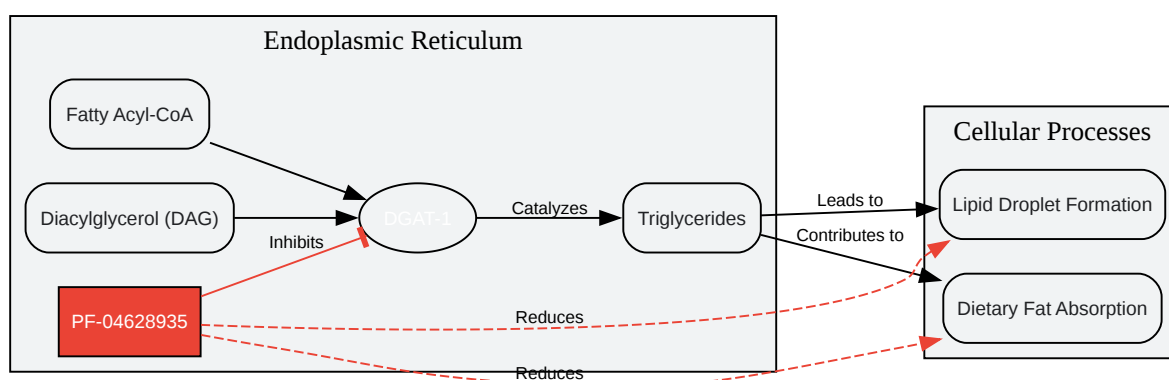
Data Presentation

The following table summarizes the key quantitative data for **PF-04628935** and a closely related compound, PF-04620110, which is also a potent DGAT-1 inhibitor. This data is essential for designing and interpreting experiments.

Parameter	Value	Source
Compound	PF-04620110	[1]
Target	Diacylglycerol O-acyltransferase 1 (DGAT-1)	[1]
IC50 (Enzymatic Assay)	19 nM	[1]
IC50 (HT-29 Whole-Cell Assay)	71 nM	[1]
Solubility in DMSO	Sufficient for cell culture experiments (exact value not specified)	Inferred from use in cellular assays[1]

Signaling Pathway

PF-04628935 acts on the triglyceride synthesis pathway by specifically inhibiting the DGAT-1 enzyme. This enzyme is located in the endoplasmic reticulum and catalyzes the final step of triglyceride synthesis, which is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. The inhibition of DGAT-1 leads to a reduction in the synthesis and storage of triglycerides.



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Caption: DGAT-1 signaling pathway and the inhibitory action of **PF-04628935**.

Experimental Protocols

Preparation of PF-04628935 Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of **PF-04628935** in DMSO for use in in vitro experiments.

Materials:

- **PF-04628935** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes or vials
- Analytical balance
- Vortex mixer

Procedure:

- **Determine Required Concentration:** Decide on the desired concentration for your stock solution. A 10 mM stock solution is common for many in vitro applications.
- **Calculate Mass of PF-04628935:** Calculate the mass of **PF-04628935** required to prepare the desired volume and concentration of the stock solution. The molecular weight of **PF-04628935** is required for this calculation. Note: As the exact molecular weight for **PF-04628935** is not readily available in the provided search results, researchers should refer to the manufacturer's certificate of analysis.
 - Formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)}$
- **Weighing:** Carefully weigh the calculated amount of **PF-04628935** powder using an analytical balance in a sterile environment.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the **PF-04628935** powder.

- **Mixing:** Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation of the compound.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

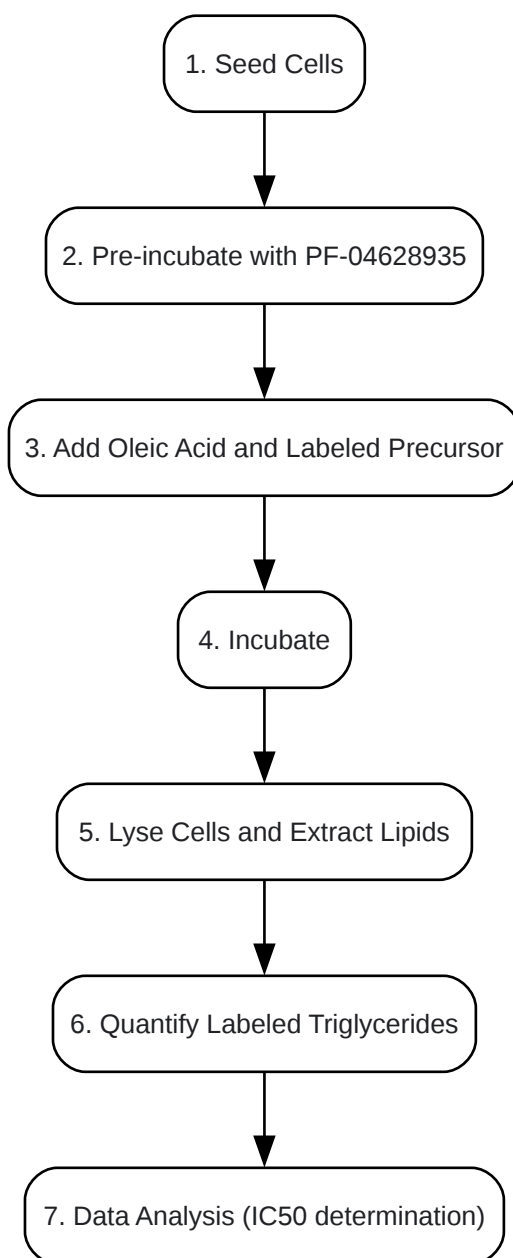
In Vitro DGAT-1 Inhibition Assay (Cell-Based)

Objective: To determine the inhibitory effect of **PF-04628935** on DGAT-1 activity in a cellular context. This protocol is adapted from a general method for assessing DGAT-1 activity in cells.

Materials:

- HEK293 or HT-29 cells (known to express DGAT-1)
- Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- **PF-04628935** stock solution in DMSO
- Oleic acid complexed to bovine serum albumin (BSA)
- [¹⁴C]-glycerol or a fluorescent lipid probe
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Scintillation counter or fluorescence plate reader

Experimental Workflow:



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Caption: Workflow for a cell-based DGAT-1 inhibition assay.

Procedure:

- Cell Seeding: Seed HEK293 or HT-29 cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

- **Compound Treatment:** On the day of the assay, remove the culture medium and replace it with a serum-free medium containing various concentrations of **PF-04628935** (e.g., from 1 nM to 10 μ M). Include a vehicle control (DMSO only). Pre-incubate the cells with the compound for 1-2 hours.
- **Substrate Addition:** Prepare a solution of oleic acid complexed to BSA and add it to each well to provide the fatty acid substrate for triglyceride synthesis. Simultaneously, add the labeled precursor, such as [14 C]-glycerol.
- **Incubation:** Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator to allow for the synthesis and labeling of triglycerides.
- **Cell Lysis and Lipid Extraction:** After incubation, wash the cells with cold PBS to remove unincorporated label. Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).
- **Quantification:** Separate the triglyceride fraction from other lipids using thin-layer chromatography (TLC) or another suitable method. Quantify the amount of labeled triglyceride using a scintillation counter (for 14 C) or a fluorescence plate reader.
- **Data Analysis:** Calculate the percentage of DGAT-1 inhibition for each concentration of **PF-04628935** compared to the vehicle control. Plot the data and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DGAT-1 activity.

Safety Precautions

- Always handle **PF-04628935** and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for **PF-04628935** for specific handling and disposal instructions.
- DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

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References

- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
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